Cas no 930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol)

(1R,2R)-trans-1,2-Cyclopentanediol structure
930-46-1 structure
Nome del prodotto:(1R,2R)-trans-1,2-Cyclopentanediol
Numero CAS:930-46-1
MF:C5H10O2
MW:102.131701946259
MDL:MFCD00082580
CID:797256
PubChem ID:225711

(1R,2R)-trans-1,2-Cyclopentanediol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Cyclopentanediol,(1R,2R)-
    • (1R,2R)-trans-1,2-Cyclopentanediol
    • (1R,2R)-(-)-trans-1,2-Cyclopentanediol
    • (1R,2R)-1,2-Cyclopentanediol (ACI)
    • 1,2-Cyclopentanediol, (1R-trans)- (ZCI)
    • 1,2-Cyclopentanediol, trans-(-)- (8CI)
    • (R,R)-1,2-Cyclopentanediol
    • EN300-254982
    • 1,2-Cyclopentanediol, trans-
    • NSC-15389
    • ( inverted exclamation markA)-trans-1,2-Cyclopentanediol
    • rac-(1R,2R)-cyclopentane-1,2-diol
    • (1R,2R)-rel-Cyclopentane-1,2-diol
    • 930-46-1
    • NSC15389
    • MFCD00082582
    • 6VV
    • (+/-)-trans-1,2-Cyclopentanediol, 97%
    • F52991
    • 1,2-Cyclopentanediol, (1R,2R)-rel-
    • 5057-99-8
    • (1R,2R)-1,2-Cyclopentanediol
    • AS-48726
    • (trans)-cyclopentane-1,2-diol
    • (1~{r},2~{r})-Cyclopentane-1,2-Diol
    • DTXSID501311584
    • AC7934
    • 86703-52-8
    • DB-102122
    • trans-Cyclopentane-1,2-diol
    • (1r,2r)-cyclopentane-1,2-diol
    • 1,2-Cyclopentanediol #
    • trans-1,2-Cyclopentanediol
    • 1,2-trans-cyclopentanediol
    • DB-309555
    • (+/-)-trans-1,2-Cyclopentanediol
    • DTXSID80923980
    • EN300-254263
    • SCHEMBL594229
    • CS-W005508
    • AKOS015913325
    • MDL: MFCD00082580
    • Inchi: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
    • Chiave InChI: VCVOSERVUCJNPR-RFZPGFLSSA-N
    • Sorrisi: O[C@@H]1CCC[C@H]1O

Proprietà calcolate

  • Massa esatta: 102.068
  • Massa monoisotopica: 102.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 0
  • Complessità: 1100
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 8
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: Non determinato
  • Superficie polare topologica: 20.2
  • Carica superficiale: 0
  • XLogP3: 15.9

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.235
  • Punto di fusione: 47-51 °C(lit.)
  • Punto di ebollizione: 136 °C21.5 mm Hg(lit.)
  • Punto di infiammabilità: >230 °F
  • Indice di rifrazione: 1.547
  • PSA: 40.46000
  • LogP: -0.10790
  • Solubilità: Non determinato

(1R,2R)-trans-1,2-Cyclopentanediol Informazioni sulla sicurezza

  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • CODICI DEL MARCHIO F FLUKA:3-10
  • Condizioni di conservazione:2-8°C

(1R,2R)-trans-1,2-Cyclopentanediol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T52855-500mg
(1R,2R)-trans-1,2-Cyclopentanediol
930-46-1
500mg
¥18480.00 2022-05-11
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0148-50g
(1r,2r)-1,2-cyclopentanediol
930-46-1 95
50g
$1100 2022-05-11
Enamine
EN300-254263-1.0g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
1.0g
$699.0 2024-06-19
Enamine
EN300-254263-5.0g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
5.0g
$2028.0 2024-06-19
Enamine
EN300-254263-1g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
1g
$699.0 2023-09-14
Enamine
EN300-254263-0.1g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
0.1g
$241.0 2024-06-19
Enamine
EN300-254263-1000mg
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95.0%
1g
$0.0 2022-05-11
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0148-50g
(1r,2r)-1,2-cyclopentanediol
930-46-1 95%
50g
$1100 2023-09-07
TRC
C989310-1g
(1R,2R)-trans-1,2-Cyclopentanediol
930-46-1
1g
$ 3000.00 2023-09-08
Aaron
AR00GRXH-100mg
(1R)-TRANS-1,2-CYCLOPENTANEDIOL
930-46-1 95%
100mg
$357.00 2025-01-24

(1R,2R)-trans-1,2-Cyclopentanediol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Epoxide hydrolase Solvents: Water
Riferimento
Enantioselective Cascade Biocatalysis via Epoxide Hydrolysis and Alcohol Oxidation: One-Pot Synthesis of (R)-α-Hydroxy Ketones from Meso- or Racemic Epoxides
Zhang, Jiandong; Wu, Shuke; Wu, Jinchuan; Li, Zhi, ACS Catalysis, 2015, 5(1), 51-58

Metodo di produzione 2

Condizioni di reazione
Riferimento
A preparative method for kinetic resolution of trans-1,2-cycloalkanediols through lipase-catalyzed transesterification
Kaga, Harumi; Yamauchi, Yukio; Narumi, Atsushi; Yokota, Kazuaki; Kakuchi, Toyoji, Enantiomer, 1998, 3(2), 203-205

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Epoxide hydrolase ,  Hydrolase, epoxide (Sphingomonas strain HXN-200) Solvents: Hexane ,  Water ;  360 min, pH 7.5, 30 °C
Riferimento
Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200: Preparation of Epoxides and Vicinal Diols in High ee and High Concentration
Wu, Shuke; Li, Aitao; Chin, Yit Siang; Li, Zhi, ACS Catalysis, 2013, 3(4), 752-759

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: (±)-α-Pinene ,  Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
Riferimento
Chiral synthesis via organoboranes. 45. Asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane. Synthesis of optically active cyclopentane-1,2-diol derivatives of high optical purity
Brown, Herbert C.; Murali, Dhanabalan; Singaram, Bakthan, Journal of Organometallic Chemistry, 1999, 581(1-2), 116-121

Metodo di produzione 5

Condizioni di reazione
Riferimento
Crystalline Stereocomplexed Polycarbonates: Hydrogen-Bond-Driven Interlocked Orderly Assembly of the Opposite Enantiomers
Liu, Ye; Ren, Wei-Min; Wang, Meng; Liu, Chuang; Lu, Xiao-Bing, Angewandte Chemie, 2015, 54(7), 2241-2244

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Water Catalysts: Limonene-1,2-epoxide hydrolase Solvents: Acetonitrile ,  Water ;  10 h, pH 7.4, 30 °C
Riferimento
Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution Based on Iterative Saturation Mutagenesis
Zheng, Huabao; Reetz, Manfred T., Journal of the American Chemical Society, 2010, 132(44), 15744-15751

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  48 h, 37 °C
Riferimento
Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols
Chiappe, Cinzia; Leandri, Elsa; Hammock, Bruce D.; Morisseau, Christophe, Green Chemistry, 2007, 9(2), 162-168

Metodo di produzione 8

Condizioni di reazione
Riferimento
Enzymic hydrolysis and esterification. Routes to optically pure cyclopentanols
Seemayer, R.; Schneider, M. P., Recueil des Travaux Chimiques des Pays-Bas, 1991, 110(05), 171-4

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Epoxide hydrolase
Riferimento
Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides
Zhao, Lishan; Han, Bin; Huang, Zilin; Miller, Mark; Huang, Hongjun; et al, Journal of the American Chemical Society, 2004, 126(36), 11156-11157

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid
Riferimento
Alicyclic glycols. VI. Derivatives of 1,2-cyclopentanediol
Owen, L. N.; Smith, Peter N., Journal of the Chemical Society, 1952, 4026, 4026-35

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Water Catalysts: 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethy…
Riferimento
The catalytic activity of new chiral salen complexes immobilized on MCM-41 in the asymmetric hydrolysis of epoxides to diols
Kim, G.-J.; Park, D.-W., Catalysis Today, 2000, 63(2-4), 537-547

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
Riferimento
Development of the Enabling Route for Glecaprevir via Ring-Closing Metathesis
Cink, Russell D. ; Lukin, Kirill A.; Bishop, Richard D.; Zhao, Gang; Pelc, Matthew J.; et al, Organic Process Research & Development, 2020, 24(2), 183-200

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water ;  pH 7.5, 30 °C
Riferimento
Enzymic production of optically active epoxides and vicinal diols from meso-epoxides using yeast epoxide hydratase
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Epoxide hydrolase Solvents: Acetonitrile ,  Water ;  12 - 24 h, pH 7.5, 37 °C
Riferimento
Cloning and sequences of epoxide hydrolases from environmental microorganisms, and their use for enantiomeric hydrolysis of epoxides and arene oxides
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
Riferimento
Asymmetric conjugate addition of organometallic reagents to chiral α,β-unsaturated esters
Fang, Chenglin; Ogawa, Tomoyuki; Suemune, Hiroshi; Sakai, Kiyoshi, Tetrahedron: Asymmetry, 1991, 2(5), 389-98

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Proton sponge Catalysts: 4-(Dimethylamino)benzoic acid ,  4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 5a,10b-dihydro-9-nitro-… Solvents: Chloroform ;  10 min, rt; rt → 0 °C
1.2 18 h, 0 °C
Riferimento
Enhanced Rate and Selectivity by Carboxylate Salt as a Basic Cocatalyst in Chiral N-Heterocyclic Carbene-Catalyzed Asymmetric Acylation of Secondary Alcohols
Kuwano, Satoru; Harada, Shingo; Kang, Bubwoong; Oriez, Raphael; Yamaoka, Yousuke; et al, Journal of the American Chemical Society, 2013, 135(31), 11485-11488

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Selenium dioxide ,  Hydrogen peroxide Solvents: tert-Butanol
Riferimento
Alkaloid syntheses. II. The synthesis of glutaraldehyde
Stoll, A.; Lindenmann, A.; Jucker, E., Helvetica Chimica Acta, 1953, 36, 268-74

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligands
Cunningham, Allan F. Jr.; Kuendig, E. Peter, Journal of Organic Chemistry, 1988, 53(8), 1823-5

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Riferimento
Microstructure Analysis of Poly(cyclopentene carbonate)s at the Diad Level
Liu, Ye; Li, Rong-Rong; Lu, Xiao-Bing, Macromolecules (Washington, 2015, 48(19), 6941-6947

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Epoxide hydrolase
Riferimento
Product enantioselectivity of the microsomal and cytosolic epoxide hydrolase catalyzed hydrolysis of meso epoxides
Bellucci, Giuseppe; Capitani, Isabella; Chiappe, Cinzia; Marioni, Franco, Journal of the Chemical Society, 1989, (16), 1170-1

(1R,2R)-trans-1,2-Cyclopentanediol Raw materials

(1R,2R)-trans-1,2-Cyclopentanediol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930-46-1)(1R,2R)-trans-1,2-Cyclopentanediol
A1207691
Purezza:99%
Quantità:1g
Prezzo ($):617.0